Tos-gly-pro-arg-pna

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

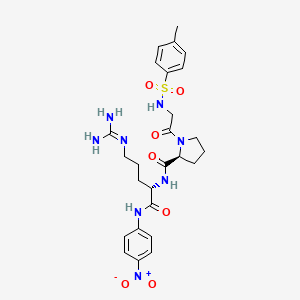

Tos-Gly-Pro-Arg-pNA (N-p-Tosyl-glycyl-prolyl-arginine-p-nitroanilide), also known as Chromozym-TH, is a chromogenic substrate widely used to measure thrombin activity. Its structure includes a tosyl (Tos) group at the N-terminus, a tripeptide sequence (Gly-Pro-Arg), and a p-nitroaniline (pNA) chromogenic moiety. Upon enzymatic cleavage between the arginine and pNA groups, the release of p-nitroaniline generates a measurable absorbance at 405 nm, enabling quantitative analysis of thrombin activity .

Applications De Recherche Scientifique

Enzyme Kinetics and Mechanisms

Tos-Gly-Pro-Arg-pNA is primarily utilized as a substrate for studying the activity of serine proteases, especially thrombin. The hydrolysis of this peptide by thrombin results in the release of p-nitroaniline (pNA), which can be quantitatively measured due to its absorbance at 405 nm. This property makes it a valuable tool for kinetic studies and enzyme activity assays.

Key Findings:

- The hydrolysis rate of this compound by thrombin can be influenced by various factors such as pH, temperature, and the presence of inhibitors. Studies have demonstrated that this substrate allows for the determination of kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity) for thrombin activity .

- The substrate's design incorporates an arginine residue at the P1 position, which is crucial for specificity towards thrombin, as this enzyme preferentially cleaves substrates at sites where arginine is present .

Anticoagulant Research

In anticoagulation studies, this compound has been employed to evaluate the efficacy of novel anticoagulant agents. By measuring the inhibition of thrombin activity through this substrate, researchers can assess the potential therapeutic effects of new compounds.

Case Studies:

- A recent study developed supramolecular anticoagulants that utilize this compound to demonstrate enhanced selectivity and potency against thrombin compared to traditional inhibitors. The results indicated an 800-fold increase in activity when using supramolecular assemblies involving this substrate .

- The reversibility of inhibition was also explored, showcasing how modifications to the PNA (peptide nucleic acid) linkers could allow for on-demand control over anticoagulant activity, a significant advancement for therapeutic applications in managing bleeding risks during anticoagulation therapy .

Diagnostic Applications

The ability to measure thrombin activity via this compound has implications in clinical diagnostics for coagulation disorders. It can serve as a reliable assay for assessing thrombin levels in patient samples, aiding in the diagnosis of conditions such as thrombosis or hemophilia.

Diagnostic Assay Development:

- Researchers have developed assays based on the hydrolysis of this compound to provide quantitative measurements of thrombin levels in plasma samples. These assays can help monitor patients undergoing anticoagulant therapy or those with clotting disorders .

Structure-Activity Relationship Studies

This compound is also used in structure-activity relationship (SAR) studies to investigate how modifications to peptide sequences affect enzyme recognition and hydrolysis rates.

Research Insights:

- Variations in the amino acid composition surrounding the pNA moiety have been systematically studied to optimize substrate properties for enhanced specificity and reactivity towards thrombin and related proteases . This research not only informs drug design but also enhances our understanding of enzyme-substrate interactions.

Q & A

Basic Research Questions

Q. What is the biochemical role of Tos-Gly-Pro-Arg-pNA in thrombin activity assays?

this compound is a tripeptide p-nitroanilide substrate designed to measure thrombin activity through hydrolysis. The cleavage of the p-nitroaniline (pNA) group releases a chromophore, enabling spectrophotometric quantification of enzyme activity at 405 nm. This substrate is particularly useful for kinetic studies due to its specificity for thrombin's active site, which recognizes the Gly-Pro-Arg sequence .

Methodological Insight:

- Experimental Setup : Prepare thrombin in buffer (e.g., Tris-HCl, pH 8.4) and monitor absorbance changes over time.

- Controls : Include substrate-only and enzyme-free controls to validate specificity.

- Data Normalization : Express activity as µmol pNA released per minute per mg enzyme .

Q. How is this compound utilized in comparative studies of thrombin isoforms?

this compound enables differentiation between thrombin isoforms (e.g., human α vs. γ, bovine α vs. β) by comparing their Michaelis-Menten parameters (Kₘ, Vₘₐₓ). For example, human α-thrombin exhibits higher catalytic efficiency (kₐₜₜ/Kₘ) than γ-thrombin, reflecting structural variations in the active site .

Methodological Insight:

- Kinetic Assays : Use substrate concentrations spanning 0.1–2× Kₘ to generate Lineweaver-Burk plots.

- Statistical Validation : Apply ANOVA to assess inter-isoform differences in Kₘ and Vₘₐₓ (p < 0.05) .

Advanced Research Questions

Q. How can researchers optimize experimental conditions for this compound to account for interspecies thrombin variations?

Interspecies variations (e.g., human vs. bovine thrombin) require optimization of pH, ionic strength, and cofactors (e.g., Ca²⁺). For instance, bovine α-thrombin shows optimal activity at pH 8.4, while human α-thrombin performs best at pH 7.8–8.0 .

Methodological Insight:

- pH Profiling : Conduct activity assays across a pH gradient (6.5–9.0) to identify optimal conditions.

- Cofactor Screening : Test 0–5 mM Ca²⁺ to evaluate its effect on catalytic efficiency.

- Cross-Species Calibration : Normalize data using species-specific reference standards .

Q. What strategies resolve discrepancies in kinetic parameters observed across studies using this compound?

Contradictions in Kₘ or Vₘₐₓ often arise from differences in enzyme purity, assay temperature, or substrate batch variability. For example, thrombin preparations contaminated with γ isoforms may artificially lower kₐₜₑ values .

Methodological Insight:

- Enzyme Purity Verification : Use SDS-PAGE or HPLC to confirm thrombin isoform composition (>90% purity recommended).

- Batch Consistency : Pre-test substrate batches via control assays with standardized thrombin.

- Meta-Analysis : Compare data across studies using PRISMA guidelines to identify confounding variables .

Q. How does this compound compare to other thrombin substrates (e.g., D-Phe-Pip-Arg-pNA) in sensitivity and specificity?

this compound (Chromozym-TH) and D-Phe-Pip-Arg-pNA (S-2238) differ in thrombin affinity due to structural variations. S-2238 has a higher kₐₜₑ/Kₘ for human α-thrombin, making it more sensitive in low-activity samples, while this compound is preferred for comparative isoform studies .

Methodological Insight:

- Substrate Screening : Perform parallel assays with multiple substrates to determine optimal sensitivity.

- Cross-Validation : Use immunoblotting or activity inhibition assays to confirm thrombin specificity .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing this compound-derived kinetic data?

Non-linear regression (e.g., Michaelis-Menten curve fitting) is standard, but outliers should be assessed via Grubbs’ test. For multi-isoform comparisons, multivariate analysis (MANOVA) accounts for correlated variables (e.g., Kₘ and Vₘₐₓ) .

Methodological Insight:

- Software Tools : Use GraphPad Prism or R packages (e.g.,

drc) for robust curve fitting. - Error Reporting : Include 95% confidence intervals for Kₘ and Vₘₐₓ in publications .

Q. How should researchers address low reproducibility in this compound-based assays?

Reproducibility issues often stem from inconsistent enzyme storage conditions or substrate degradation. Aliquot thrombin at -80°C and validate substrate stability via UV-Vis spectroscopy before use .

Methodological Insight:

- Protocol Standardization : Document freeze-thaw cycles and incubation times rigorously.

- Collaborative Validation : Share protocols via platforms like Protocols.io for peer verification .

Q. Ethical & Reporting Standards

Q. What ethical guidelines apply to preclinical studies using this compound?

Adhere to NIH guidelines for experimental reporting, including thrombin source, purity, and assay conditions. Disclose conflicts of interest (e.g., commercial substrate suppliers) .

Methodological Insight:

- Checklists : Use ARRIVE 2.0 for animal studies or CONSORT for in vitro work.

- Data Transparency : Deposit raw kinetic data in repositories like Zenodo .

Comparaison Avec Des Composés Similaires

Key Kinetic Parameters :

- For human α-thrombin:

- $ Km = 4.18 \pm 0.22 \, \mu M $

- $ k{cat} = 127 \pm 8 \, s^{-1} $

- For bovine α-thrombin:

Structural and Functional Analogues

D-Phe-Pip-Arg-pNA (S-2238)

A structurally distinct thrombin substrate with a D-Phe-Proline-piperidine (Pip) sequence.

Kinetic Parameters :

- Human α-thrombin:

- $ Km = 1.33 \pm 0.07 \, \mu M $

- $ k{cat} = 91.4 \pm 1.8 \, s^{-1} $

- Bovine α-thrombin:

Comparison :

- Higher Affinity : S-2238 exhibits a lower $ K_m $ than Tos-Gly-Pro-Arg-pNA, indicating stronger binding to thrombin.

- Catalytic Efficiency : Despite a lower $ k{cat} $, S-2238’s $ k{cat}/K_m $ ratio (~68,000–69,000 M⁻¹s⁻¹) exceeds that of this compound (~24,000–28,000 M⁻¹s⁻¹), making it more efficient for low thrombin concentrations .

CBZ-Gly-Pro-Arg-pNA

A carbobenzoxy (CBZ)-protected tripeptide substrate used for plasminogen (Plg) activity assays.

Key Features :

- Activated by streptokinase (SK)-Plg complexes to release pNA.

- Normal plasminogen activity in healthy individuals: $ 100.00 \pm 8.69\% $ .

- Structural Difference : The CBZ group replaces Tos, altering enzyme recognition. Unlike this compound, it targets plasmin rather than thrombin .

Z-Gly-Pro-Arg-pNA Acetate Salt

- Structure : Contains a benzyloxycarbonyl (Z) group instead of Tos.

- Physical Properties :

- Application : Similar chromogenic assays but with uncharacterized thrombin kinetics compared to this compound.

Kinetic and Functional Comparisons

Table 1: Kinetic Parameters of Thrombin Substrates

Table 2: Substrate Specificity

*Plasminogen requires activation by streptokinase .

Other Notable Analogues

Méthodes De Préparation

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Tos-Gly-Pro-Arg-pNA primarily employs solid-phase peptide synthesis (SPPS), a robust method for constructing peptide chains with precise sequence control. The process begins with anchoring the C-terminal amino acid (arginine) to a resin support, typically Wang or Rink amide resin, via its carboxyl group . Subsequent amino acids (proline and glycine) are coupled sequentially using activation agents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) .

Key Steps:

-

Resin Swelling : The resin is pre-swollen in dichloromethane (DCM) or dimethylformamide (DMF) to enhance reactivity.

-

Deprotection : The Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed using 20% piperidine in DMF.

-

Coupling : Activated amino acids (1.5–3 equivalents) are added with a coupling agent and base (e.g., N,N-diisopropylethylamine) for 1–2 hours.

-

Washing : Residual reagents are removed with DMF and DCM.

The Tosyl (p-toluenesulfonyl) group is introduced at the N-terminal glycine using tosyl chloride in the presence of a base like triethylamine . This group enhances stability and directs enzymatic specificity.

Incorporation of p-Nitroanilide (pNA)

The p-nitroanilide moiety is critical for chromogenic activity. After completing the peptide sequence, the pNA group is attached via a nucleophilic acyl substitution reaction. The resin-bound peptide is treated with p-nitroaniline in the presence of a coupling agent such as HBTU, followed by cleavage from the resin using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) .

Reaction Conditions:

-

Solvent : Anhydrous DMF or DCM.

-

Temperature : Room temperature (20–25°C).

-

Time : 12–24 hours for complete conjugation.

Purification and Characterization

Crude Tos-GPR-pNA is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Key quality control parameters include:

| Parameter | Conditions | Target Specification |

|---|---|---|

| Purity | HPLC, 220 nm | ≥95% |

| Molecular Weight | Mass spectrometry (ESI-MS) | 662.7 g/mol (calculated) |

| Solubility | Aqueous buffer (pH 7.4) | ≥10 mg/mL |

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate structural integrity, with characteristic peaks for the Tosyl group (7.8 ppm in 1H NMR) and pNA (1520 cm−1 for nitro stretch) .

Industrial-Scale Production

Industrial synthesis scales SPPS using automated peptide synthesizers and continuous-flow reactors. Key optimizations include:

-

Solvent Recycling : DMF and DCM are recovered via distillation.

-

Precipitation : The final product is crystallized from ethanol/water mixtures to enhance yield .

-

Lyophilization : Freeze-drying ensures long-term stability at -20°C.

Process Challenges:

-

Byproduct Formation : Incomplete coupling or deprotection requires rigorous HPLC monitoring.

-

Cost Efficiency : Bulk purchasing of Tosyl chloride and p-nitroaniline reduces expenses.

Comparative Analysis of Synthetic Routes

A comparison of SPPS with solution-phase synthesis reveals trade-offs:

| Method | Advantages | Disadvantages |

|---|---|---|

| SPPS | High purity, sequence control | High solvent consumption |

| Solution-Phase | Scalability | Lower yield for complex peptides |

SPPS remains the gold standard for Tos-GPR-pNA due to its precision, despite higher operational costs .

Propriétés

Formule moléculaire |

C26H34N8O7S |

|---|---|

Poids moléculaire |

602.7 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C26H34N8O7S/c1-17-6-12-20(13-7-17)42(40,41)30-16-23(35)33-15-3-5-22(33)25(37)32-21(4-2-14-29-26(27)28)24(36)31-18-8-10-19(11-9-18)34(38)39/h6-13,21-22,30H,2-5,14-16H2,1H3,(H,31,36)(H,32,37)(H4,27,28,29)/t21-,22-/m0/s1 |

Clé InChI |

VYLJFJGMPYBPMN-VXKWHMMOSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.